molecular formula C15H20N4O2S2 B11028319 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B11028319
M. Wt: 352.5 g/mol
InChI Key: NEABRBMLJANPNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ureidomethylene-acetoacetate or the reaction of 1,3-oxazine-2,4-diones with amides . The reaction conditions typically require a mild base in an aprotic polar solvent such as DMF, with yields ranging from 75% to 95% .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, halogenation, and cyclization, with careful control of temperature, pressure, and solvent composition to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and acetylated amines, such as:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C15H20N4O2S2

Molecular Weight

352.5 g/mol

IUPAC Name

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H20N4O2S2/c1-8(2)6-19(11(5)20)15-17-10(4)12(23-15)13(21)18-14-16-9(3)7-22-14/h7-8H,6H2,1-5H3,(H,16,18,21)

InChI Key

NEABRBMLJANPNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)N(CC(C)C)C(=O)C)C

Origin of Product

United States

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